Cas no 2137081-87-7 (tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate)

Tert-butyl N-(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropylcarbamate is a chiral intermediate used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its key structural features include a tert-butyl carbamate protecting group and a 3-fluoro-5-(trifluoromethyl)phenyl moiety, which enhance stability and reactivity in multi-step synthetic routes. The (1S)-configured stereocenter ensures enantioselectivity, making it valuable for asymmetric synthesis. The trifluoromethyl and fluoro substituents contribute to its utility in designing molecules with improved metabolic stability and binding affinity. This compound is commonly employed in medicinal chemistry for the development of targeted therapeutics, offering precise control over molecular architecture.
tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate structure
2137081-87-7 structure
商品名:tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate
CAS番号:2137081-87-7
MF:C15H17F4NO3
メガワット:335.293998479843
CID:5806646
PubChem ID:165494133

tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate
    • 2137081-87-7
    • tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate
    • EN300-1163774
    • インチ: 1S/C15H17F4NO3/c1-14(2,3)23-13(22)20-12(4-5-21)9-6-10(15(17,18)19)8-11(16)7-9/h5-8,12H,4H2,1-3H3,(H,20,22)/t12-/m0/s1
    • InChIKey: QVRSPAQHKBFUFO-LBPRGKRZSA-N
    • ほほえんだ: FC1C=C(C(F)(F)F)C=C(C=1)[C@H](CC=O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 335.11445605g/mol
  • どういたいしつりょう: 335.11445605g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1163774-100mg
tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate
2137081-87-7
100mg
$943.0 2023-10-03
Enamine
EN300-1163774-10.0g
tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate
2137081-87-7
10g
$4606.0 2023-06-08
Enamine
EN300-1163774-0.05g
tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate
2137081-87-7
0.05g
$900.0 2023-06-08
Enamine
EN300-1163774-50mg
tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate
2137081-87-7
50mg
$900.0 2023-10-03
Enamine
EN300-1163774-500mg
tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate
2137081-87-7
500mg
$1027.0 2023-10-03
Enamine
EN300-1163774-1000mg
tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate
2137081-87-7
1000mg
$1070.0 2023-10-03
Enamine
EN300-1163774-0.25g
tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate
2137081-87-7
0.25g
$985.0 2023-06-08
Enamine
EN300-1163774-1.0g
tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate
2137081-87-7
1g
$1070.0 2023-06-08
Enamine
EN300-1163774-2.5g
tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate
2137081-87-7
2.5g
$2100.0 2023-06-08
Enamine
EN300-1163774-0.5g
tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate
2137081-87-7
0.5g
$1027.0 2023-06-08

tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate 関連文献

tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamateに関する追加情報

Introduction to Tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate (CAS No. 2137081-87-7)

The compound Tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate, identified by its CAS number 2137081-87-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a tert-butyl moiety, a fluoro-substituted aromatic ring, and an oxopropylcarbamate moiety, contributes to its unique chemical properties and reactivity.

Recent research in the domain of fluorinated compounds has highlighted their pivotal role in enhancing the bioavailability and metabolic stability of pharmaceutical agents. The fluoro-substituent at the 3-position of the aromatic ring in this compound is particularly noteworthy, as it has been demonstrated to modulate electronic and steric effects, thereby influencing binding affinity and pharmacokinetic profiles. Such modifications are often employed to improve drug efficacy while minimizing off-target effects.

The 1S-enantiomer specification in the compound's name underscores the importance of stereochemistry in pharmaceutical design. Chiral drugs exhibit distinct biological activities based on their optical isomers, making enantioselective synthesis a critical aspect of modern drug development. The tert-butyl group, positioned as a protecting group or steric anchor, further enhances the compound's stability and facilitates controlled reactions during synthetic pathways.

In the context of current pharmaceutical research, this compound has been explored for its potential as an intermediate in the synthesis of novel therapeutic agents. The oxopropylcarbamate moiety, featuring a carbonyl group adjacent to an amide linkage, is a versatile structural unit that can participate in various transformations, including nucleophilic additions and condensations. These reactions are fundamental to constructing more complex molecules with tailored pharmacological properties.

Advances in computational chemistry have enabled researchers to predict the interactions between this compound and biological targets with high precision. Molecular modeling studies indicate that the fluoro-substituted aromatic ring and the oxopropylcarbamate moiety may engage in specific hydrogen bonding or π-stacking interactions with proteins or nucleic acids. Such insights are invaluable for designing molecules with optimized binding affinities and selectivity.

The synthesis of this compound involves multi-step organic transformations, requiring careful optimization to achieve high yields and purity. Techniques such as asymmetric synthesis have been employed to ensure the retention of stereochemical integrity throughout the process. The use of advanced catalysts and ligands has further refined these methodologies, making it possible to produce enantiomerically pure compounds on a scalable basis.

Emerging applications of this compound extend beyond traditional small-molecule drug design. Researchers are investigating its utility as a building block for peptidomimetics and bioconjugates, where fluorinated aromatic residues can enhance stability and bioavailability. Additionally, the tert-butyl group provides a handle for further functionalization via cross-coupling reactions or other palladium-catalyzed processes, opening avenues for diversifying molecular architectures.

The role of fluorine in modulating metabolic pathways has been extensively studied, with evidence suggesting that fluorinated compounds exhibit prolonged half-lives due to resistance to enzymatic degradation. This characteristic is particularly relevant for drugs targeting chronic conditions where long-term efficacy is desired. The 1S-enantiomer form of this compound may offer improved pharmacokinetic profiles compared to its racemic counterpart, as demonstrated by preclinical studies.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the discovery pipeline for novel therapeutics incorporating fluorinated moieties. The compound under discussion has been tested in vitro against various biological targets, revealing promising activity in preliminary assays. These findings have spurred further investigation into its potential therapeutic applications across multiple disease indications.

The future direction of research on this compound may involve exploring its role in combination therapies or as a lead compound for derivative development. By leveraging structure-activity relationship (SAR) studies, chemists can systematically modify key functional groups to optimize potency and selectivity. The integration of machine learning algorithms into drug discovery workflows has also enhanced the efficiency of identifying promising candidates from large chemical libraries.

In summary, Tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate (CAS No. 2137081-87-7) exemplifies the intersection of innovative molecular design and cutting-edge synthetic methodologies. Its unique structural features make it a valuable asset in pharmaceutical research, with potential applications ranging from intermediate synthesis to target-based drug development. As our understanding of fluorinated chemistry evolves, compounds like this one will continue to play a pivotal role in advancing therapeutic innovation.

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